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5-Ethyl-2,4-dipropyl-1,3-dioxane

Cat. No.: B14720328
CAS No.: 6413-83-8
M. Wt: 200.32 g/mol
InChI Key: GSVCAIJJHANMAI-UHFFFAOYSA-N
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Description

Contextualization of 1,3-Dioxane (B1201747) Derivatives in Organic and Catalytic Chemistry

1,3-Dioxane derivatives are a well-established class of compounds in organic chemistry. thieme-connect.de Their primary and most widespread application is as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.denih.gov This protective role is crucial in multi-step syntheses where specific functional groups need to be shielded from reaction conditions. The formation of the 1,3-dioxane ring is typically achieved through the acid-catalyzed reaction of a carbonyl compound with a 1,3-propanediol.

The stability of the 1,3-dioxane ring under basic, oxidative, and reductive conditions makes it a robust protecting group. thieme-connect.de Conversely, its lability towards acidic conditions allows for its selective removal, a key attribute for a good protecting group. thieme-connect.de Beyond protection, the 1,3-dioxane framework is a structural motif found in some natural products and has been explored in the development of new bioactive molecules, including potential antibacterial and antifungal agents, as well as modulators of multidrug resistance in cancer therapy. thieme-connect.denih.govnih.gov In catalytic chemistry, the synthesis of 1,3-dioxanes can be facilitated by various catalysts, including environmentally benign options like Brønsted-acidic ionic liquids.

Overview of the Current Research Landscape Pertaining to 5-Ethyl-2,4-dipropyl-1,3-dioxane

The current body of scientific literature on this compound is primarily centered on its fundamental chemical and physical properties. Detailed information regarding its synthesis, stereochemistry, and specific applications in advanced chemical synthesis is limited. Publicly accessible chemical databases provide key data points for this compound, which are essential for any potential future research endeavors.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₂₄O₂ nih.govechemi.com
Molecular Weight 200.32 g/mol nih.govechemi.com
IUPAC Name This compound nih.gov
CAS Number 6413-83-8 nih.govechemi.com
Canonical SMILES CCCC1C(COC(O1)CCC)CC nih.gov
InChI Key GSVCAIJJHANMAI-UHFFFAOYSA-N nih.gov

While extensive research focusing solely on this compound is not readily apparent, its structural features suggest potential areas of investigation. The stereochemistry of the substituted 1,3-dioxane ring, with chiral centers at positions 2, 4, and 5, presents an interesting avenue for stereochemical studies. The conformational analysis of such substituted dioxanes is a complex field, with the chair-like conformation being the most stable, similar to cyclohexane (B81311) rings. thieme-connect.deresearchgate.net The interplay of the ethyl and propyl substituents on the conformational equilibrium of the ring would be a valuable area of study.

Significance of 1,3-Dioxane Ring Systems and their Substituted Analogues in Advanced Chemical Synthesis

The significance of the 1,3-dioxane ring system in advanced chemical synthesis extends beyond its role as a simple protecting group. The rigid, chair-like conformation of the 1,3-dioxane ring allows it to be used as a stereochemical control element. thieme-connect.de By forming a dioxane with a chiral 1,3-diol, chemists can influence the stereochemical outcome of reactions at adjacent centers.

Furthermore, the regioselective opening of the 1,3-dioxane ring has emerged as a powerful tool, particularly in carbohydrate chemistry. researchgate.net This strategy allows for the selective deprotection or modification of one hydroxyl group over another in a 1,3-diol system, which is a common challenge in the synthesis of complex molecules. researchgate.net

The development of novel catalysts for the synthesis and cleavage of 1,3-dioxanes continues to be an active area of research. The use of solid acid catalysts, for instance, offers advantages in terms of ease of separation and catalyst recycling, contributing to more sustainable chemical processes. The diverse applications of 1,3-dioxane derivatives in various fields, from materials science to medicinal chemistry, underscore the enduring importance of this heterocyclic system in modern chemical synthesis. nih.govnih.govpmarketresearch.com

Table 2: Compound Names Mentioned

Compound Name
This compound
1,3-Dioxane
Formaldehyde
1,3-Propanediol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O2 B14720328 5-Ethyl-2,4-dipropyl-1,3-dioxane CAS No. 6413-83-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6413-83-8

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

5-ethyl-2,4-dipropyl-1,3-dioxane

InChI

InChI=1S/C12H24O2/c1-4-7-11-10(6-3)9-13-12(14-11)8-5-2/h10-12H,4-9H2,1-3H3

InChI Key

GSVCAIJJHANMAI-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(COC(O1)CCC)CC

Origin of Product

United States

Synthetic Pathways and Mechanistic Investigations of 5 Ethyl 2,4 Dipropyl 1,3 Dioxane

Conventional and Novel Methodologies for the Chemical Synthesis of 5-Ethyl-2,4-dipropyl-1,3-dioxane

The synthesis of 1,3-dioxanes can be approached through various established and emerging chemical strategies. These methods range from classical cyclization reactions to more advanced multi-component approaches designed for efficiency and molecular diversity.

The most conventional and widely employed method for synthesizing 1,3-dioxanes is the acid-catalyzed acetalization or ketalization reaction. thieme-connect.deorganic-chemistry.org This reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone) with a 1,3-diol. thieme-connect.de For the specific synthesis of this compound, the required precursors would be butanal (butyraldehyde) and 2-ethylhexane-1,3-diol.

The general mechanism involves the protonation of the aldehyde's carbonyl group by an acid catalyst, such as p-toluenesulfonic acid (TsOH) or a Lewis acid like zirconium tetrachloride, which activates the carbonyl carbon for nucleophilic attack by one of the hydroxyl groups of the diol. thieme-connect.deorganic-chemistry.org This forms a hemiacetal intermediate. Subsequent intramolecular cyclization via attack by the second hydroxyl group, followed by the elimination of a water molecule, yields the stable six-membered 1,3-dioxane (B1201747) ring. thieme-connect.de To drive the reaction equilibrium towards the product, water is typically removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus. thieme-connect.deorganic-chemistry.org

Table 1: Conventional Synthesis of this compound

Reactant 1 Reactant 2 Catalyst Key Conditions Product

The stability of the 1,3-dioxane ring is notable; it is generally stable under basic, reductive, and oxidative conditions but is labile towards acids, which allows for its use as a protecting group for carbonyls or diols in organic synthesis. thieme-connect.de

Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single synthetic operation to form a final product, represent a modern and efficient approach to constructing complex molecules. rsc.orgresearchgate.net These reactions are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular libraries by varying the initial building blocks. rsc.org

While specific MCRs for the direct synthesis of this compound are not prominently documented, the principles of MCRs are applicable to the synthesis of highly substituted heterocyclic systems. nih.gov Reactions like the Passerini and Ugi reactions are classic examples of MCRs that create complex acyclic structures, and numerous other MCRs have been developed to yield heterocyclic rings. nih.gov A hypothetical MCR for a substituted dioxane could involve an aldehyde, a diol, and a third component that incorporates additional functionality in a one-pot process, offering a convergent and efficient alternative to traditional stepwise synthesis.

Formation of this compound as a Component in Integrated Reaction Systems

In industrial chemistry, this compound is often not a target molecule but rather a byproduct formed in complex reaction mixtures. Its presence is particularly noted in processes involving the self-condensation of n-butanal.

The aldol (B89426) condensation of n-butanal is a cornerstone of industrial organic synthesis, primarily used for the production of 2-ethylhexanol, a precursor for plasticizers. libretexts.org In this process, two molecules of n-butanal react under basic or acidic catalysis. libretexts.orgutoronto.ca The initial product is 3-hydroxy-2-ethylhexanal, which readily dehydrates to form 2-ethyl-2-hexenal. utoronto.ca This α,β-unsaturated aldehyde can then be hydrogenated to yield 2-ethylhexanal (B89479) or further to 2-ethyl-1-hexanol. libretexts.org

Within this integrated reaction system, various side reactions occur, leading to a complex product mixture. The formation of this compound occurs when precursor molecules, namely n-butanal and the byproduct 2-ethylhexane-1,3-diol, are present under conditions that favor acetalization (typically acidic). The diol itself is a byproduct, formed from the reduction of aldol adducts or through Cannizzaro-type side reactions. The dioxane is thus an indicator of the intricate network of parallel and sequential reactions occurring alongside the main production pathway.

Table 2: Key Reactions in n-Butanal Processing

Reaction Type Reactant(s) Key Intermediate/Product Relevance
Aldol Condensation n-Butanal (2 equiv.) 2-Ethyl-2-hexenal Main pathway for 2-ethylhexanol synthesis. libretexts.orgutoronto.ca
Hydrogenation 2-Ethyl-2-hexenal, H₂ 2-Ethylhexanal, 2-Ethylhexanol Target products. libretexts.org
Tishchenko Reaction n-Butanal (2 equiv.) Butyl butyrate Byproduct formation. wikipedia.org

The efficiency of large-scale chemical production is often dictated by the ability to control and minimize the formation of undesired byproducts. In the context of n-butanal chemistry, the reaction mixture can contain unreacted starting material, the desired products, and a range of other compounds arising from competing reaction pathways.

A significant side reaction in aldehyde chemistry, especially in the presence of metal alkoxide catalysts, is the Tishchenko reaction. wikipedia.orgillinois.edu This disproportionation reaction involves two molecules of an aldehyde reacting to form an ester. organic-chemistry.org In the case of n-butanal, the Tishchenko reaction yields butyl butyrate. wikipedia.org

The mechanism involves the coordination of an aldehyde molecule to a catalyst, such as an aluminum alkoxide, followed by nucleophilic attack by a second aldehyde molecule to form a hemiacetal intermediate. organic-chemistry.orgyoutube.com A subsequent intramolecular 1,3-hydride shift results in the formation of the ester. wikipedia.org The occurrence of the Tishchenko reaction competes with the desired aldol condensation pathway, consuming the n-butanal feedstock and adding to the complexity of the product stream. The presence of both aldol products and Tishchenko products highlights the competitive nature of the catalytic cycles at play in the reactor.

Analysis of Co-Formation and By-product Profiles in Complex Reaction Mixtures

Mechanistic Elucidation of Reaction Pathways Leading to this compound Formation

The formation of this compound proceeds via a well-established acid-catalyzed mechanism for cyclic acetal (B89532) formation. youtube.comlibretexts.org The entire mechanism is a sequence of proton transfers, nucleophilic attacks, and the elimination of water, which acts as the leaving group. khanacademy.org The reaction is an equilibrium process; however, it is driven to completion by removing water as it forms. youtube.com

The specific reaction involves the condensation of butanal and 2-ethyl-1-propylpropane-1,3-diol in the presence of an acid catalyst (H-A).

The step-by-step mechanism is as follows:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of butanal. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

First Nucleophilic Attack: One of the hydroxyl groups of the 1,3-diol (2-ethyl-1-propylpropane-1,3-diol) acts as a nucleophile, attacking the electrophilic carbonyl carbon. This breaks the pi bond of the carbonyl group and forms a protonated hemiacetal. libretexts.org

Deprotonation to form Hemiacetal: A base (such as the conjugate base of the catalyst, A⁻, or another alcohol molecule) removes the proton from the newly added oxygen, yielding a neutral hemiacetal intermediate. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group: water (H₂O). libretexts.org

Elimination of Water: Lone pair electrons on the adjacent ether oxygen help to push out the water molecule, forming a resonance-stabilized oxonium ion. libretexts.org

Intramolecular Nucleophilic Attack (Ring Closure): The second hydroxyl group on the diol backbone now acts as an intramolecular nucleophile, attacking the electrophilic carbon of the oxonium ion. This is the key ring-forming step that creates the six-membered 1,3-dioxane structure. youtube.com

Final Deprotonation: A base removes the final proton from the oxygen atom, regenerating the acid catalyst and yielding the final product, this compound. youtube.comlibretexts.org

Table 2: Mechanistic Steps for this compound Formation

Step Description Key Intermediate Reference
1 Protonation of butanal's carbonyl oxygen. Protonated Butanal libretexts.org
2 Nucleophilic attack by the diol's hydroxyl group. Protonated Hemiacetal libretexts.org
3 Deprotonation by a base. Hemiacetal libretexts.org
4 Protonation of the hemiacetal's -OH group. Protonated Hemiacetal (at OH) libretexts.org
5 Elimination of H₂O. Oxonium Ion libretexts.org
6 Intramolecular nucleophilic attack by the second -OH group. Protonated 1,3-Dioxane youtube.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Butanal
2-Ethyl-1-propylpropane-1,3-diol
p-Toluenesulfonic acid
Sulfuric acid
Zirconium tetrachloride
Cerium(III) trifluoromethanesulfonate
Iodine
N-bromosuccinimide
Toluene
Water
meta-chloroperoxybenzoic acid

Catalytic Strategies and Systems for the Production of 5 Ethyl 2,4 Dipropyl 1,3 Dioxane

Development and Characterization of Heterogeneous Catalysts for Dioxane Synthesis

The production of 1,3-dioxanes heavily relies on catalysis to facilitate the key bond-forming reactions. Heterogeneous catalysts are often preferred in industrial applications due to their ease of separation from the reaction mixture, potential for regeneration, and enhanced stability.

Solid Acid Catalysts for Condensation Reactions

Solid acid catalysts are fundamental in the synthesis of dioxanes via the condensation of diols and carbonyl compounds. researchgate.net These catalysts provide active sites for the protonation of the carbonyl group, activating it for nucleophilic attack by the diol. The activity of these catalysts is often correlated with the strength and concentration of their acid sites.

Commonly used solid acid catalysts for similar transformations include zeolites, sulfated metal oxides, and acid-functionalized resins. rsc.orgmdpi.com For instance, mesoporous materials like ZnAlMCM-41 have been shown to be effective for the synthesis of other substituted dioxanes, such as 4-phenyl-1,3-dioxane, through the Prins cyclization. rsc.org The performance of these materials is linked to their acidic properties and porous structure. Similarly, solid superacid catalysts, such as those based on sulfated zirconia or titania, have been patented for the synthesis of 1,4-dioxane (B91453), demonstrating high efficiency at lower temperatures compared to traditional methods. google.com

Table 1: Examples of Solid Acid Catalysts in Substituted Dioxane Synthesis

Catalyst Type Example Substrate/Reaction Key Findings Reference
Mesoporous ZnAlMCM-41 Prins cyclization of styrene (B11656) and paraformaldehyde High selectivity and catalytic activity for 4-phenyl-1,3-dioxane. rsc.org
Sulfated Metal Oxides (e.g., SO₄²⁻/ZrO₂-Al₂O₃) Dehydration of ethylene (B1197577) glycol Effective for 1,4-dioxane synthesis with good stability and activity. google.com
Acid-functionalized Graphene Oxide Esterification for Biodiesel Production Demonstrates the utility of functionalized materials as solid acid catalysts. mdpi.com

This table presents data for analogous reactions due to the absence of specific data for 5-Ethyl-2,4-dipropyl-1,3-dioxane.

Bifunctional Catalysts (e.g., Metal/Support Systems)

Bifunctional catalysts, which possess both acidic and metallic sites, can offer unique reactivity in multi-step organic transformations. In the context of dioxane synthesis, while direct examples are scarce, these catalysts are crucial in related reactions involving hydrogenation, oxidation, or cascade sequences. For instance, a bifunctional catalyst might be employed if one of the starting materials for a dioxane synthesis needs to be generated in-situ via hydrogenation or oxidation.

Active Species and Support Materials in Catalytic Performance

The choice of active species and the support material is crucial in determining the efficacy of a heterogeneous catalyst. The active species, often a metal or a metal oxide, is where the primary catalytic reaction occurs. The support material, such as alumina, silica, or carbon, serves to disperse and stabilize the active species, preventing aggregation and deactivation. researchgate.net

The support can also actively participate in the reaction by influencing the electronic properties of the active species or by providing additional catalytic sites. acs.org For example, in the synthesis of 1,4-dioxane over Fe/zeolite-13X catalysts, the zeolite support provides the necessary acidity and porous structure, while the iron species are the active sites for the oxidation reaction. researchgate.net The interaction between the metal and the support can enhance catalytic activity and selectivity beyond what either component could achieve alone.

Rational Design and Engineering of Catalytic Materials

The rational design of catalysts aims to create materials with tailored properties to maximize performance for a specific chemical transformation. This involves controlling the catalyst's structure, morphology, and surface chemistry at the nanoscale.

Impact of Catalyst Structure and Morphology on Reaction Selectivity

The physical structure of a catalyst, including its pore size, surface area, and crystal morphology, can have a profound impact on reaction selectivity. researchgate.net The pore structure can influence which reactant molecules can access the active sites and which product molecules can diffuse away, providing a form of shape selectivity.

For instance, in the synthesis of 1,3-dioxanes, controlling the catalyst's pore dimensions could potentially favor the formation of the desired dioxane over oligomeric side products. The morphology of the catalyst surface, including the exposure of specific crystal facets, can also influence the adsorption of reactants and the desorption of products, thereby steering the reaction towards a particular pathway. researchgate.net

Enhancing Catalytic Efficiency and Stability in Complex Media

For a catalyst to be industrially viable, it must not only be efficient but also stable over long periods of operation, often in complex reaction mixtures. Catalyst deactivation can occur through various mechanisms, including poisoning, coking (the deposition of carbonaceous residues), and sintering (the agglomeration of active particles).

Strategies to enhance stability include the use of robust support materials, the addition of promoters to prevent poisoning, and the optimization of reaction conditions to minimize coke formation. rsc.orgresearchgate.net For example, the development of catalysts with a hierarchical pore structure can improve mass transport and reduce the likelihood of pore blockage. Furthermore, creating strong interactions between the active metal and the support can prevent sintering, thus maintaining catalytic activity over time. In some syntheses, the reaction medium itself, such as the use of specific solvents like 1,4-dioxane, can influence catalytic activity and the stability of reaction intermediates. mdpi.comacs.org

Strategies for Mitigating Catalyst Deactivation

The synthesis of this compound, typically achieved through the acid-catalyzed acetalization of 2-ethyl-1,3-propanediol with valeraldehyde (B50692), is susceptible to catalyst deactivation, a common issue in industrial catalytic processes. samaterials.comresearchgate.net Catalyst deactivation leads to reduced process efficiency and increased operational costs. samaterials.com Mitigation strategies are therefore crucial and generally focus on addressing the primary causes of deactivation, such as poisoning, fouling (coking), and structural changes induced by the reaction environment. samaterials.comchemcatbio.org

Poisoning: Catalyst poisoning occurs when impurities in the feedstock chemically bond to the active sites of the catalyst, rendering them inactive. samaterials.com In the context of dioxane synthesis, potential poisons can include sulfur or nitrogen compounds present in the aldehyde or diol feed streams. samaterials.com

Feedstock Purification: A primary strategy is the rigorous purification of reactants to remove potential poisons before they enter the reactor. samaterials.com Techniques like adsorption beds or guard reactors can be employed to capture contaminants.

Development of Poison-Resistant Catalysts: Research into catalysts that are less susceptible to specific poisons is an ongoing effort. catalysis.blog This can involve modifying the electronic properties of the active sites or using support materials that are more robust.

Fouling (Coking): Fouling is the physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks access to the active sites. chemcatbio.org In acetalization reactions, coke precursors can form from the polymerization or condensation of aldehydes or other reactive intermediates. chemcatbio.org

Optimizing Reaction Conditions: Lowering the reaction temperature can reduce the rate of coke-forming side reactions. catalysis.blog Adjusting the feed composition can also minimize the concentration of coke precursors. chemcatbio.org

Catalyst Regeneration: A common industrial practice is the periodic regeneration of the coked catalyst. This is often achieved through controlled oxidation (burning off the coke) in the presence of air or an oxygen-containing gas stream, which can restore catalytic activity. catalysis.blog

Structural Degradation: The stability of the catalyst itself is critical. For solid acid catalysts often used in acetal (B89532) synthesis, such as ion-exchange resins or zeolites, the reaction environment can cause structural changes.

Water-Induced Deactivation: Water is a byproduct of the acetalization reaction and can deactivate catalysts, particularly those sensitive to hydrolysis. researchgate.netchemcatbio.org Strategies to mitigate this include improving the catalyst's hydrothermal stability, for instance, by increasing its hydrophobicity to repel water from the active sites. chemcatbio.org Continuous removal of water from the reaction mixture using methods like a Dean-Stark apparatus also drives the equilibrium towards product formation and minimizes water-catalyst interaction. organic-chemistry.org

Thermal Sintering: High temperatures can cause the fine particles of a supported catalyst to agglomerate, a process known as sintering. This leads to a loss of active surface area. samaterials.com Selecting thermally stable support materials and operating within a safe temperature range are key preventative measures. samaterials.com

A summary of mitigation strategies is presented in the table below.

Deactivation MechanismMitigation Strategies
Poisoning - Pre-treatment of feedstock to remove impurities.- Use of guard beds to capture poisons.- Development of catalysts with higher tolerance to specific contaminants. samaterials.comcatalysis.blog
Fouling (Coking) - Optimization of reaction conditions (e.g., lower temperature, adjusted feed ratios) to minimize coke precursor formation. chemcatbio.orgcatalysis.blog- Periodic catalyst regeneration via controlled oxidation.- Modifying catalyst design to inhibit polymerization reactions. chemcatbio.org
Structural Degradation - Enhancing the hydrothermal stability of the catalyst.- Continuous removal of water byproduct during the reaction.- Selecting catalysts and supports with high thermal stability to prevent sintering. samaterials.comchemcatbio.org

Investigation of Catalytic Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics is fundamental to optimizing the production of this compound. Kinetics describes the rate of the reaction and the factors influencing it, while thermodynamics determines the position of equilibrium and the heat effects of the reaction. researchgate.netmdpi.com

Reaction Kinetics: The synthesis of 1,3-dioxanes is a reversible reaction. researchgate.net Kinetic studies typically involve measuring the reaction rate under varying conditions of temperature, pressure, reactant concentrations, and catalyst loading. researchgate.net From this data, a rate law can be determined, which mathematically describes the reaction's dependency on these parameters.

For the formation of this compound, a simplified pseudo-first-order or pseudo-second-order kinetic model might be applied, especially in batch reactor systems. mdpi.com The rate constants derived from these models are crucial for reactor design and for understanding the catalytic mechanism. For instance, kinetic analysis can help elucidate whether the reaction follows a Langmuir-Hinshelwood or Eley-Rideal mechanism on a solid catalyst surface.

A hypothetical kinetic data table for the synthesis is shown below, illustrating how reaction rate might change with reactant concentration at a constant temperature and catalyst loading.

Initial Valeraldehyde Concentration (mol/L)Initial 2-Ethyl-1,3-propanediol Concentration (mol/L)Initial Rate of Formation (mol/L·s)
0.10.11.5 x 10⁻⁴
0.20.13.0 x 10⁻⁴
0.10.21.5 x 10⁻⁴

This data is illustrative and represents a hypothetical scenario where the reaction is first-order with respect to valeraldehyde and zero-order with respect to 2-ethyl-1,3-propanediol.

Thermodynamics: Thermodynamic analysis of the acetalization reaction provides insight into the spontaneity and equilibrium conversion. The key thermodynamic parameters are the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of the reaction.

Gibbs Free Energy (ΔG): A negative ΔG indicates a spontaneous reaction. mdpi.com Its value is calculated from the equilibrium constant (K) of the reaction.

Enthalpy (ΔH): The enthalpy change indicates whether the reaction is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH). Acetal formation is typically a slightly exothermic process. This information is vital for managing heat within the reactor.

Entropy (ΔS): The entropy change reflects the change in disorder of the system. In this reaction, two reactant molecules combine to form two product molecules (dioxane and water), leading to a relatively small change in entropy.

The equilibrium constant (K) for the reaction can be determined by analyzing the composition of the reaction mixture once it reaches equilibrium. researchgate.net Thermodynamic values can then be calculated using the following relationships: ΔG° = -RTlnK ln(K) = -ΔH°/RT + ΔS°/R

Where R is the universal gas constant and T is the absolute temperature. mdpi.com A plot of ln(K) versus 1/T (a van 't Hoff plot) can be used to determine the standard enthalpy and entropy of the reaction.

The table below presents hypothetical thermodynamic data for the formation of this compound.

Temperature (K)Equilibrium Constant (K)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
3534.5-3.8-15.0-31.7
3634.1-3.6-15.0-31.7
3733.7-3.4-15.0-31.7

This data is illustrative. The negative ΔG° suggests a spontaneous reaction, while the negative ΔH° indicates it is exothermic. The equilibrium constant decreases with increasing temperature, which is characteristic of exothermic reactions.

Conformational Analysis and Stereochemistry of 5 Ethyl 2,4 Dipropyl 1,3 Dioxane

Elucidation of Preferred Conformational Isomers of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring predominantly adopts a chair conformation, which is significantly more stable than other possible forms like the boat or twist-boat conformations. researchgate.netresearchgate.net Ab initio quantum-chemical calculations have shown that the chair conformer of 1,3-dioxane is considerably more stable than the 2,5-twist conformer. researchgate.net Specifically, the energy difference has been calculated to be 4.67±0.31 kcal/mol using Hartree-Fock (HF) methods and 5.19±0.8 kcal/mol using Density Functional Theory (DFT). researchgate.net

The potential energy surface of the 1,3-dioxane system includes six minima, which correspond to the chair invertomers and enantiomeric flexible forms. researchgate.net These conformers are interconverted through various transition states. researchgate.net For instance, the transformation of the flexible 2,5-twist forms into the more stable chair conformation is a key process in the conformational dynamics of the ring. researchgate.net

Influence of Alkyl Substituents (Ethyl, Propyl) on Ring Conformation and Stability

The presence of alkyl substituents on the 1,3-dioxane ring, such as the ethyl group at the C5 position and propyl groups at the C2 and C4 positions in 5-Ethyl-2,4-dipropyl-1,3-dioxane, significantly influences the conformational equilibrium. The substituents will preferentially occupy equatorial positions to minimize steric strain.

The A-value, a measure of the conformational preference of a substituent, is crucial in determining the most stable conformation. For a substituent, a positive A-value indicates a preference for the equatorial position. In substituted 1,3-dioxanes, the equilibrium between cis and trans isomers can be used to determine the A-values for substituents at various positions on the ring. researchgate.net The isomer with the substituent in the equatorial position is generally more stable.

For this compound, the ethyl group at C5 and the propyl groups at C2 and C4 will all favor an equatorial orientation to avoid 1,3-diaxial interactions, which are highly destabilizing. The specific chair conformation that allows all three bulky alkyl groups to be in equatorial positions would be the most stable isomer.

Diastereoselective and Enantioselective Considerations in Synthesis

The synthesis of substituted 1,3-dioxanes, including this compound, often involves the condensation reaction between a 1,3-diol and an aldehyde or ketone, typically catalyzed by an acid. ijapbc.comwikipedia.org The stereochemistry of the final product is dependent on the stereochemistry of the starting materials and the reaction conditions.

The formation of this compound from the appropriate 1,3-diol (2-propyl-1,3-pentanediol) and butanal would lead to the formation of multiple diastereomers. The relative stereochemistry at the C2, C4, and C5 positions will determine the specific diastereomer formed. Diastereoselective synthesis aims to control the formation of these stereoisomers, favoring one over the others. This can be achieved by using chiral auxiliaries or catalysts, or by taking advantage of the inherent stereochemical biases of the starting materials.

Enantioselective synthesis would be required to produce a single enantiomer of a specific diastereomer. This is particularly relevant when the biological activity of the compound is stereospecific.

Advanced Computational Chemistry for Conformational Energetics and Dynamics

Computational chemistry provides powerful tools for investigating the conformational landscapes of molecules like this compound.

Density Functional Theory (DFT) is a widely used quantum mechanical method to predict the geometries and relative energies of different conformers. tandfonline.commdpi.com By performing DFT calculations, one can optimize the structure of various possible chair and twist-boat conformations of this compound. These calculations can provide precise bond lengths, bond angles, and dihedral angles for each conformer, as well as their relative stabilities.

For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory can be employed to optimize the structures and calculate the energies of the different stereoisomers, confirming the preference for equatorial substitution. tandfonline.com The HOMO-LUMO energy gap, also obtainable from DFT calculations, can provide insights into the chemical reactivity and stability of the molecule. tandfonline.com

While DFT is excellent for studying static structures, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the full conformational landscape and the dynamic behavior of flexible molecules. researchgate.netresearchgate.net

MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. This allows for rapid exploration of many different conformations. MD simulations, on the other hand, solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of the molecule's movement over time. researchgate.net

By running MD simulations of this compound, it is possible to observe the transitions between different conformational states and to calculate the free energy differences between them. researchgate.netnih.gov This can reveal the relative populations of different conformers at a given temperature and provide a detailed picture of the conformational dynamics of the molecule.

Spectroscopic Characterization and Advanced Structural Elucidation of 5 Ethyl 2,4 Dipropyl 1,3 Dioxane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Stereochemical Features

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering profound insights into the connectivity and stereochemistry of 5-Ethyl-2,4-dipropyl-1,3-dioxane. The presence of three stereocenters at positions 2, 4, and 5 of the dioxane ring suggests the possibility of multiple diastereomers, each with a unique NMR spectrum.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons on the dioxane ring are particularly informative. Protons in axial positions are generally more shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. researchgate.net The coupling constants between adjacent protons (vicinal coupling) are dependent on the dihedral angle between them, which can help to confirm the chair conformation and the relative stereochemistry of the substituents.

¹³C NMR spectroscopy provides complementary information. The chemical shifts of the carbon atoms in the dioxane ring and the attached alkyl groups are sensitive to their steric environment. For instance, an axial substituent will cause a shielding (upfield shift) of the carbons at the γ-position due to steric compression. By comparing the observed chemical shifts with those of known 1,3-dioxane (B1201747) derivatives, the stereochemical configuration of this compound can be confidently assigned. While specific, detailed research findings for this exact compound are not extensively published, the principles of NMR analysis of 1,3-dioxanes are well-established. researchgate.netacs.orgresearchgate.net

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 2,4,5-Trisubstituted 1,3-Dioxane

(Disclaimer: The following data is representative and for illustrative purposes, based on known principles of 1,3-dioxane spectroscopy, as specific published data for this compound is limited.)

AtomRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)
C2-H4.5 - 5.095 - 105
C4-H3.5 - 4.270 - 80
C5-H1.5 - 2.035 - 45
C6-H (axial)3.4 - 3.865 - 75
C6-H (equatorial)4.0 - 4.465 - 75
Ethyl-CH₂1.2 - 1.620 - 30
Ethyl-CH₃0.8 - 1.010 - 15
Propyl-CH₂ (α)1.3 - 1.730 - 40
Propyl-CH₂ (β)1.2 - 1.615 - 25
Propyl-CH₃0.8 - 1.010 - 15

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Analysis and Structural Confirmation

Advanced mass spectrometry (MS) techniques, particularly when coupled with gas chromatography (GC-MS), are vital for confirming the molecular weight and elucidating the structure of this compound. The molecular formula of this compound is C₁₂H₂₄O₂. nih.gov

In a typical electron ionization (EI) mass spectrum, the molecule will undergo fragmentation, producing a unique pattern of ions. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (200.32 g/mol ). nih.gov

The fragmentation of the 1,3-dioxane ring is expected to proceed through several characteristic pathways. These include the cleavage of the C-O bonds, leading to the loss of the alkyl substituents or parts of the ring itself. The identification of these fragment ions allows for the reconstruction of the original molecular structure. For instance, the loss of a propyl group (C₃H₇) would result in a fragment ion at m/z 157. Similarly, the loss of an ethyl group (C₂H₅) would lead to a fragment at m/z 171. The analysis of these fragmentation patterns provides definitive structural confirmation. While a detailed fragmentation analysis for this specific molecule is not widely published, the general principles of 1,3-dioxane mass spectrometry are well-understood. docbrown.info

Interactive Table 2: Predicted Mass Spectrometry Fragmentation for this compound

(Disclaimer: The following fragmentation data is predictive and for illustrative purposes, based on general principles of mass spectrometry, as specific published data for this compound is limited.)

m/zPossible FragmentFormula of Fragment
200[M]⁺[C₁₂H₂₄O₂]⁺
171[M - C₂H₅]⁺[C₁₀H₁₉O₂]⁺
157[M - C₃H₇]⁺[C₉H₁₇O₂]⁺
115[M - C₃H₇ - C₃H₆]⁺[C₆H₁₁O₂]⁺
87[C₄H₇O₂]⁺[C₄H₇O₂]⁺
71[C₄H₇O]⁺[C₄H₇O]⁺
57[C₃H₅O]⁺[C₃H₅O]⁺
43[C₃H₇]⁺[C₃H₇]⁺
29[C₂H₅]⁺[C₂H₅]⁺

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a molecular fingerprint, providing valuable information about the functional groups present in this compound. A vapor phase IR spectrum for this compound is noted in the PubChem database. nih.gov

The IR spectrum is expected to be dominated by strong absorptions corresponding to the C-O stretching vibrations of the dioxane ring, typically found in the 1000-1200 cm⁻¹ region. The C-H stretching vibrations of the ethyl and propyl groups will appear in the 2850-3000 cm⁻¹ range. The C-H bending vibrations will be observed at lower frequencies, typically between 1350 and 1470 cm⁻¹.

Raman spectroscopy provides complementary information. While C-O stretching vibrations are also Raman active, the non-polar C-C bonds of the alkyl chains often give rise to strong Raman signals, which can aid in the detailed conformational analysis of the substituents. The combination of IR and Raman spectroscopy allows for a more complete vibrational assignment, further confirming the molecular structure.

Interactive Table 3: Expected Vibrational Frequencies for this compound

(Disclaimer: The following vibrational frequencies are representative and for illustrative purposes, based on known spectroscopic data for similar compounds, as specific published data for this compound is limited.)

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C-H Stretch (Alkyl)2850 - 30002850 - 3000
C-H Bend (Alkyl)1350 - 14701350 - 1470
C-O-C Stretch1000 - 12001000 - 1200
C-C Stretch (Alkyl)800 - 1000800 - 1000
Ring Deformation400 - 600400 - 600

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)

The applicability of chiroptical spectroscopy to this compound arises from its chirality. With three stereocenters, the molecule can exist as a set of diastereomers, and each diastereomer can exist as a pair of enantiomers. If a single enantiomer of a specific diastereomer is isolated or if a mixture is enriched in one enantiomer (i.e., it is non-racemic), chiroptical techniques can be employed.

Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of the chiral molecule with left and right circularly polarized light. The resulting spectra are unique to a specific enantiomer and can be used to determine its absolute configuration by comparison with theoretical calculations or with the spectra of related compounds of known configuration.

Furthermore, the magnitude of the CD or ORD signal is directly proportional to the enantiomeric excess (ee) of the sample. This makes chiroptical spectroscopy a powerful quantitative tool for assessing the stereochemical purity of chiral compounds. While no specific chiroptical studies on this compound have been reported, the principles are broadly applicable to chiral molecules of this class.

Biotechnological Production and Biotransformation of 5 Ethyl 2,4 Dipropyl 1,3 Dioxane

Identification and Characterization of Microbial Consortia Involved in its Biosynthesis

No studies were identified that have isolated or characterized microbial consortia involved in the biosynthesis of 5-Ethyl-2,4-dipropyl-1,3-dioxane.

Role of Yeasts, Lactic Acid Bacteria, and Fungi in Metabolite Formation

There is no available research describing the role of yeasts, lactic acid bacteria, or fungi in the formation of this compound.

Metabolic Pathways and Precursors in Biological Systems

The metabolic pathways and specific biological precursors that could lead to the formation of this compound have not been documented in the scientific literature.

Optimization of Fermentation Processes for Enhanced Production

No information exists on the optimization of fermentation parameters (such as pH, temperature, substrate feed, or aeration) for the production of this compound, as no fermentation process has been described.

Biocatalytic Approaches and Enzyme Systems for Stereoselective Synthesis

There are no published reports on the use of isolated enzymes or whole-cell biocatalysts for the stereoselective synthesis of this compound.

Chemical Reactivity and Derivatization Studies of 5 Ethyl 2,4 Dipropyl 1,3 Dioxane

Ring-Opening Reactions of the 1,3-Dioxane (B1201747) Moiety

The 1,3-dioxane ring is a cyclic acetal (B89532), and as such, its stability is pH-dependent. It is generally stable under basic and neutral conditions but is susceptible to cleavage under acidic conditions. thieme-connect.de The ring-opening reactions can be broadly categorized into hydrolytic and reductive cleavage.

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, 5-Ethyl-2,4-dipropyl-1,3-dioxane is expected to undergo hydrolysis to its constituent carbonyl compounds and 1,3-diol. The generally accepted mechanism for this reaction involves protonation of one of the dioxane oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the parent carbonyl compounds and the 1,3-diol. lookchem.com In the case of this compound, this would yield butanal (from the C2 position), pentanal (from the C4 position), and 2-ethyl-1,3-propanediol. The rate of hydrolysis can be influenced by the nature of the substituents on the dioxane ring. lookchem.comacs.org

Reductive Cleavage: The 1,3-dioxane ring can be reductively cleaved to afford mono-protected diols. The regioselectivity of this cleavage is influenced by the reagents used and the substitution pattern of the dioxane.

With Lithium Aluminum Hydride (LiAlH₄) and Lewis Acids: The combination of a strong hydride source like LiAlH₄ with a Lewis acid such as aluminum chloride (AlCl₃) is effective for the reductive cleavage of 1,3-dioxanes. lookchem.com For asymmetrically substituted dioxanes, the regiochemical outcome is dictated by the relative stability of the intermediate oxocarbenium ions and steric factors. In the case of this compound, cleavage could potentially lead to two isomeric hydroxy ethers. Based on studies of related systems, cleavage often occurs at the C2-O3 bond, driven by the formation of a more stable secondary carbocation at C2. researchgate.net

With Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is another common reagent for the reductive opening of cyclic acetals. masterorganicchemistry.com Its bulky nature can lead to different regioselectivity compared to LiAlH₄. For some substituted dioxanes, DIBAL-H has been shown to favor cleavage at the less hindered C-O bond. researchgate.net

The table below summarizes the expected products from the ring-opening reactions of this compound based on general reactivity patterns of 1,3-dioxanes.

Reagent/ConditionExpected Major ProductsReference
H₃O⁺/H₂OButanal, Pentanal, 2-Ethyl-1,3-propanediol lookchem.com
LiAlH₄/AlCl₃3-((Butoxy)methyl)hexan-1-ol and/or 1-(Pentyloxy)-2-(ethoxymethyl)butane lookchem.comresearchgate.net
DIBAL-HPotentially different regioisomeric hydroxy ethers researchgate.netmasterorganicchemistry.com

Selective Chemical Transformations of the Ethyl and Propyl Side Chains

The ethyl and propyl side chains of this compound are essentially alkyl groups and can undergo transformations typical of alkanes, provided the conditions are compatible with the 1,3-dioxane ring.

Free-Radical Halogenation: Free-radical halogenation using reagents like N-bromosuccinimide (NBS) or chlorine under UV light can introduce halogen atoms onto the side chains. wikipedia.orgyoutube.comchadsprep.com The selectivity of this reaction is governed by the stability of the resulting radical intermediates (tertiary > secondary > primary). For the ethyl and propyl groups in this compound, all hydrogens are on secondary or primary carbons. Bromination is generally more selective than chlorination and would be expected to favor substitution at the secondary positions of the propyl groups and the ethyl group. chadsprep.comyoutube.com

Oxidation: While the dioxane ring itself can be sensitive to strong oxidizing agents, selective oxidation of the alkyl side chains under specific conditions might be possible. However, such transformations would likely require careful selection of reagents to avoid cleavage of the acetal. Milder oxidation methods would be necessary.

The following table outlines potential selective transformations of the side chains.

Reaction TypeReagentPotential ProductsReference
Free-Radical BrominationNBS, light/heatBromo-substituted derivatives at secondary positions of ethyl and propyl chains chadsprep.com
Free-Radical ChlorinationCl₂, UV lightMixture of chloro-substituted derivatives wikipedia.orglibretexts.org

Synthesis of Novel Analogs and Derivatives of this compound

The synthesis of novel analogs of this compound can be achieved by modifying the synthetic route or by derivatizing the parent molecule.

Synthesis from Modified Precursors: The standard synthesis of 1,3-dioxanes involves the acid-catalyzed acetalization of a carbonyl compound with a 1,3-diol. ijapbc.comresearchgate.net By using different aldehydes, ketones, or substituted 1,3-diols, a wide array of analogs can be prepared. For example, using a functionalized aldehyde in the condensation step would lead to a derivative with a modified substituent at the C2 position. Similarly, employing a different 2-substituted-1,3-propanediol would alter the C5 substituent.

Derivatization of Existing Functional Groups: If a functional group is present on one of the side chains (e.g., a hydroxyl or a halogen introduced as described in 7.2), it can be further elaborated. For instance, a bromo-substituted derivative could undergo nucleophilic substitution or be used in cross-coupling reactions to introduce new functionalities. The synthesis of 5-acetyl- and 5-hydroxyalkyl-1,3-dioxane derivatives has been reported, showcasing the potential for functional group manipulation at the C5 position. finechem-mirea.ru

The table below provides examples of synthetic strategies for novel analogs based on general methods for 1,3-dioxane synthesis.

Synthetic StrategyPrecursorsProduct TypeReference
AcetalizationFunctionalized aldehyde + 2-ethyl-1,3-propanediolC2-functionalized analog ijapbc.com
AcetalizationButanal + Pentanal + Functionalized 1,3-diolC5-functionalized analog researchgate.net
Hydrogenation of Alkylidene Dioxane5-Alkylidene-1,3-dioxane5-Alkyl-1,3-dioxane thieme-connect.de

Role as a Synthetic Intermediate in Complex Organic Synthesis

Substituted 1,3-dioxanes are valuable intermediates in complex organic synthesis, primarily serving two roles: as protecting groups and as chiral auxiliaries.

As a Protecting Group: The 1,3-dioxane moiety is a robust protecting group for 1,3-diols and carbonyl compounds. thieme-connect.de Its stability under basic, reductive, and many oxidative conditions allows for chemical transformations on other parts of a molecule. The protecting group can then be removed under acidic conditions. This strategy is frequently employed in the synthesis of polyketide natural products, which often contain multiple hydroxyl and carbonyl groups. thieme-connect.de

As a Chiral Auxiliary: When a 1,3-dioxane is formed from a chiral 1,3-diol, it can act as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions. wikipedia.org The rigid chair conformation of the dioxane ring and the steric bulk of its substituents can create a chiral environment that biases the approach of reagents to a reactive center on an attached side chain. For example, chiral oxazolidinones, which share some principles with chiral dioxanes, are widely used in asymmetric aldol (B89426) reactions and alkylations. williams.eduthieme-connect.com Although specific examples using this compound as a chiral auxiliary are not documented, its substituted and potentially chiral nature suggests it could be explored for such applications. The diastereoselective synthesis of trisubstituted 1,3-dioxanes has been reported, highlighting the potential for stereocontrol in these systems. researchgate.netacs.orgacs.org

Advanced Analytical Methodologies for Detection, Separation, and Quantification

Chromatographic Techniques for Separation and Purity Assessment (e.g., Gas Chromatography)

Gas chromatography (GC) is a primary technique for the separation and purity assessment of volatile and semi-volatile compounds like 5-Ethyl-2,4-dipropyl-1,3-dioxane. The separation in GC is based on the differential partitioning of the analyte between a stationary phase and a mobile gas phase.

Key GC Parameters: The successful separation of this compound is dependent on the optimization of several GC parameters. A capillary column with a non-polar or mid-polar stationary phase, such as a 6% cyanopropyl; 94% polydimethylsiloxane (B3030410) phase, is often suitable for achieving good resolution. mdpi.com The oven temperature program is another critical factor, which is typically started at a lower temperature and gradually ramped up to facilitate the separation of compounds with different boiling points. The injector temperature is set high enough to ensure rapid volatilization of the sample. Helium is commonly used as the carrier gas due to its inertness and efficiency. mdpi.com

Sample Introduction: For the analysis of this compound, various sample introduction techniques can be employed. Direct liquid injection is a straightforward method, but for complex matrices or trace-level analysis, headspace sampling is often preferred. Static headspace GC can be particularly effective for analyzing volatile organic compounds in wastewaters or other liquid samples, as it minimizes matrix effects. researchgate.net

The purity of a this compound sample can be assessed by the presence of a single, sharp peak at a specific retention time under defined chromatographic conditions. The appearance of additional peaks would indicate the presence of impurities.

Hyphenated Techniques for Identification and Quantitative Analysis (e.g., GC-MS)

For unambiguous identification and precise quantitative analysis, gas chromatography is often coupled with mass spectrometry (GC-MS). This hyphenated technique combines the separation power of GC with the highly specific detection capabilities of MS.

Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio, serves as a chemical fingerprint. The mass spectrum of this compound can be compared with reference spectra in a database for confident identification. nih.gov The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity by monitoring specific fragmentation transitions, which is particularly useful in complex matrices. michigan.gov

Quantitative Analysis: In GC-MS, quantification is often performed using selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions characteristic of this compound. This significantly improves sensitivity and reduces background noise. impactanalytical.com For accurate quantification, an internal standard, ideally a deuterated analog of the analyte, is used to compensate for variations in sample preparation and instrument response. scispace.com

Table 1: Illustrative GC-MS Parameters for Dioxane Analysis
ParameterTypical Setting
GC ColumnMid-polar capillary column (e.g., 60 m × 0.25 mm × 1.4 µm) impactanalytical.com
Carrier GasHelium at a constant flow rate (e.g., 1.1 mL/min) impactanalytical.com
Oven ProgramTemperature gradient (e.g., start at 35°C, ramp to 240°C) michigan.gov
Ionization ModeElectron Ionization (EI) at 70 eV michigan.gov
MS DetectionSingle Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) michigan.govimpactanalytical.com

Development of Specific Assays for Trace Analysis in Complex Matrices

The detection of trace amounts of this compound in complex matrices, such as environmental water samples or industrial products, requires the development of specific and highly sensitive assays. This often involves a combination of efficient sample preparation techniques and advanced instrumental analysis.

Sample Preparation: Solid-phase extraction (SPE) is a commonly used technique to isolate and pre-concentrate this compound from aqueous samples. The choice of sorbent material is critical for achieving high recovery rates. michigan.gov For volatile compounds like this dioxane derivative, headspace solid-phase microextraction (HS-SPME) offers a solvent-free and sensitive alternative for sample preparation. scispace.com

Derivatization: In some cases, derivatization can be employed to improve the chromatographic behavior or detection sensitivity of the analyte. While not always necessary for this compound, techniques like acylation, silylation, or alkylation can be used for other organic pollutants to enhance their volatility or introduce electrophoric groups for more sensitive detection by electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS). nih.gov

Method Validation and Quality Control in Analytical Research

To ensure the reliability and accuracy of analytical data, the developed methods for the determination of this compound must be rigorously validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.

Key Validation Parameters: According to international guidelines, such as those from the International Council for Harmonisation (ICH), method validation should address several key parameters: mdpi.com

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. michigan.gov

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. scispace.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments. scispace.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). scispace.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. mdpi.com

Quality Control: In routine analysis, quality control (QC) measures are essential to ensure the continued performance of the validated method. This includes the regular analysis of calibration standards, method blanks, and quality control samples at different concentration levels. cdc.gov The use of control charts to monitor the performance of the method over time is also a common practice.

Table 2: Typical Method Validation Parameters for Dioxane Analysis
ParameterTypical Acceptance Criteria
Linearity (Coefficient of Determination, R²)≥ 0.99 scispace.com
Accuracy (Spike/Recovery)90% - 110% scispace.com
Precision (Relative Standard Deviation, RSD)≤ 15% scispace.com
LOD and LOQSignal-to-Noise Ratio of 3:1 and 10:1, respectively mdpi.com

Environmental and Sustainable Aspects of 5 Ethyl 2,4 Dipropyl 1,3 Dioxane Synthesis

Green Chemistry Principles Applied to its Production Pathways

The synthesis of 5-Ethyl-2,4-dipropyl-1,3-dioxane, which is a cyclic acetal (B89532), would traditionally involve the acid-catalyzed reaction of 2-ethyl-1,3-propanediol with butyraldehyde (B50154). The application of the twelve principles of green chemistry can significantly mitigate the environmental footprint of this process. nih.gov

Key principles applicable to this synthesis include:

Waste Prevention: Designing the synthesis to minimize waste is paramount. This involves optimizing reaction conditions to achieve high yields and selectivity, thereby reducing the formation of by-products.

Atom Economy: The ideal synthesis would maximize the incorporation of all materials used in the process into the final product. In this acetalization, the main by-product is water. Efficient removal of this water drives the reaction to completion but does not detract from the otherwise high atom economy of the core reaction.

Use of Catalysis: Instead of stoichiometric amounts of strong, corrosive acids like sulfuric acid, which are difficult to neutralize and result in significant salt waste, catalytic amounts of solid acid catalysts can be employed. ebin.pub These catalysts can be more easily separated from the reaction mixture and potentially reused, reducing waste and improving process efficiency.

Design for Energy Efficiency: Conducting the synthesis at ambient temperature and pressure would significantly reduce energy consumption. nih.gov Traditional methods often require heating to remove the water by-product azeotropically. The development of catalysts that are highly active at lower temperatures is a key area of green chemistry research.

Use of Safer Solvents and Auxiliaries: If a solvent is necessary to facilitate the reaction, green solvents such as supercritical CO2 or bio-based solvents would be preferable to hazardous organic solvents like toluene, which is often used for azeotropic water removal. nih.gov Ideally, the reaction would be run under solvent-free conditions.

A comparison of traditional versus a greener approach is outlined below:

FeatureTraditional SynthesisGreener Synthesis
Catalyst Stoichiometric strong acid (e.g., H₂SO₄)Reusable solid acid catalyst (e.g., zeolite, ion-exchange resin)
Solvent Toluene (for azeotropic water removal)Solvent-free or green solvent (e.g., supercritical CO₂)
Energy Input High (reflux temperatures)Low (ambient or near-ambient temperature)
Waste Acidic wastewater, salt by-productsMinimal, with catalyst recycling

Utilization of Renewable Feedstocks and Biomass-Derived Precursors

A significant step towards a more sustainable synthesis of this compound lies in the origin of its precursors: 2-ethyl-1,3-propanediol and butyraldehyde.

Butyraldehyde: Traditionally derived from the hydroformylation of propylene, a petrochemical feedstock. However, significant research has gone into producing butyraldehyde from renewable resources. One promising route is the fermentation of sugars from biomass to produce n-butanol, which can then be dehydrogenated to butyraldehyde.

2-Ethyl-1,3-propanediol: The synthesis of this branched diol from renewable feedstocks is less direct. However, it can be envisioned through pathways starting from bio-based platform chemicals. For instance, it could potentially be derived from crotonaldehyde, which can be produced from bio-ethanol.

The use of such bio-derived precursors would drastically reduce the carbon footprint of the final product, moving its production away from a dependence on fossil fuels.

Energy Efficiency and Waste Minimization in Synthetic Protocols

Energy consumption and waste generation are intrinsically linked in chemical synthesis. In the production of this compound, the primary energy draw is typically for heating and separation processes. researchgate.net

Energy Efficiency Improvements:

Catalyst Choice: As mentioned, highly active catalysts that function at lower temperatures can eliminate the need for heating.

Process Intensification: The use of continuous flow reactors instead of batch reactors can lead to better heat and mass transfer, resulting in shorter reaction times and lower energy consumption.

Separation Techniques: Moving away from energy-intensive distillation for purification towards techniques like membrane separation for water removal could offer significant energy savings.

Waste Minimization Strategies:

Catalyst Recycling: The use of heterogeneous catalysts is a cornerstone of waste reduction, as they can be filtered off and reused, preventing their entry into waste streams.

Solvent Reduction/Elimination: Performing the reaction without a solvent eliminates the waste associated with solvent production, use, and disposal.

By-product Valorization: The only intrinsic by-product is water, which is benign. Any other side-products formed due to impurities or side reactions should be minimized through optimized reaction conditions.

Synthetic ProtocolEnergy RequirementWaste Generation
Conventional Batch Process High (heating, distillation)High (spent acid, solvent waste)
Catalytic Continuous Flow Low (efficient heat transfer)Low (recyclable catalyst, no solvent)

Cradle-to-Grave Analysis of Production Methods

A comprehensive cradle-to-grave analysis for this compound is not currently available in the public domain. Such an analysis would provide a holistic view of the environmental impacts associated with the compound, from raw material extraction to its ultimate disposal. publicnow.commdpi.com

The key stages of a cradle-to-grave analysis would include:

Cradle-to-Gate: This phase assesses the environmental impact of producing the chemical, starting from the extraction of raw materials (petroleum or biomass), their transportation, and the manufacturing process itself. mdpi.com This would quantify energy consumption, water usage, and emissions to air, water, and soil during the synthesis of this compound.

Use Phase: This stage would analyze the environmental impacts during the application of the compound. As the specific uses of this compound are not well-documented, this part of the analysis remains speculative.

End-of-Life (Grave): This final stage evaluates the environmental consequences of the compound's disposal. Key questions would include its biodegradability, potential for bioaccumulation, and toxicity of its degradation products. Given its structure, it is likely to be biodegradable, but specific studies would be required to confirm this and to identify any persistent or harmful breakdown products.

Without specific life cycle inventory data, a quantitative analysis is impossible. However, a qualitative assessment suggests that a production pathway based on renewable feedstocks and green chemistry principles would have a significantly lower environmental impact compared to a traditional, petrochemical-based route.

Emerging Research Directions and Future Perspectives on 5 Ethyl 2,4 Dipropyl 1,3 Dioxane

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The 1,3-dioxane (B1201747) ring is a versatile scaffold in organic synthesis. thieme-connect.de Generally formed through the acid-catalyzed reaction of an aldehyde or ketone with a 1,3-diol, these structures are typically stable under basic, oxidative, and reductive conditions but are sensitive to acids. thieme-connect.deorganic-chemistry.orgwikipedia.org Research into the reactivity of substituted 1,3-dioxanes is ongoing, with a focus on discovering novel transformations.

Future research on 5-Ethyl-2,4-dipropyl-1,3-dioxane could explore its participation in reactions beyond simple acetal (B89532) hydrolysis. For instance, studies on other substituted dioxanes have revealed complex reactivity patterns, such as tandem Knoevenagel condensation and Michael additions. clockss.org Investigating the potential for this compound to undergo similar or novel cascade reactions could lead to the efficient synthesis of complex molecular architectures.

Furthermore, the influence of the specific substituents—one ethyl and two propyl groups—on the reactivity of the dioxane ring is a key area for exploration. The stereochemistry of these substituents will significantly impact the conformational preferences of the ring, which in turn governs its reactivity. thieme-connect.de Detailed studies on the diastereoselectivity of reactions involving the chiral centers of this compound could uncover new stereocontrolled synthetic methodologies.

Table 1: Potential Areas of Reactivity Research for this compound

Research Area Description Potential Outcomes
Cascade Reactions Investigating the participation of the dioxane in multi-step, one-pot transformations. Development of efficient synthetic routes to complex molecules.
Stereoselective Reactions Exploring how the existing stereocenters direct the formation of new stereocenters. Access to stereochemically pure compounds for various applications.
Ring-Opening Polymerization Examining the possibility of using the dioxane as a monomer for creating novel polymers. Discovery of new materials with unique properties.

| Photochemical Reactions | Studying the behavior of the compound under photochemical conditions. | Uncovering novel light-induced transformations and applications in photochemistry. |

Development of Advanced Computational Models for Predicting Chemical Behavior

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, and 1,3-dioxanes have been the subject of numerous theoretical studies. researchgate.netacs.org These studies often employ high-level ab initio and density functional theory (DFT) calculations to investigate conformational energies, transition states, and stereoelectronic effects like the anomeric effect, which are crucial in determining the reactivity of dioxanes. thieme-connect.deresearchgate.net

For this compound, advanced computational models can be developed to predict its specific conformational landscape and how the ethyl and propyl substituents influence the geometry and energy of the chair and twist-boat conformations. researchgate.net Such models can provide invaluable insights into reaction mechanisms and selectivity, guiding experimental work and reducing the need for extensive trial-and-error synthesis.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity or toxicity of this compound and its derivatives. nih.govthebts.org By correlating structural features with observed biological effects for a range of similar compounds, these models can help prioritize synthetic targets for applications in medicinal chemistry and materials science.

Table 2: Computational Modeling Approaches for this compound

Modeling Technique Application Predicted Properties
Ab initio/DFT Calculations Elucidating the conformational preferences and electronic structure. Relative energies of conformers, bond lengths and angles, electronic distribution. researchgate.net
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the molecule over time. Conformational changes, interactions with solvent molecules.
QSAR Modeling Predicting biological activity or other properties based on structure. Potential therapeutic effects, toxicity profiles. nih.govthebts.org

| Reaction Pathway Modeling | Mapping out the energy profile of potential chemical reactions. | Activation energies, transition state structures, reaction kinetics. |

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery

ML models can be trained on large datasets of known reactions for 1,3-dioxanes and other heterocyclic compounds to predict the most likely products and optimal conditions for a given set of reactants. acs.orgnih.govnih.gov This can significantly reduce the experimental effort required to explore the chemical space around this compound. For instance, machine learning has been used to predict solvent effects and enantioselectivity, both of which are critical for the synthesis and application of chiral molecules like this dioxane. chemrxiv.orgnih.gov

Furthermore, generative AI models can be used to propose novel derivatives of this compound with desired properties. By learning the underlying rules of chemical structure and reactivity, these models can design new molecules that are likely to have specific biological activities or material properties, which can then be synthesized and tested.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Engineering

The unique structural features of this compound make it a candidate for investigation in various interdisciplinary fields. The class of 1,3-dioxanes has already shown promise in several areas beyond traditional organic synthesis.

In biology and medicinal chemistry , substituted 1,3-dioxanes have been explored for their biological activity. nih.gov Libraries of diverse 1,3-dioxanes have been synthesized and screened for various biological targets, leading to the discovery of compounds with interesting pharmacological profiles. nih.gov For example, certain 1,3-dioxane derivatives have been identified as modulators of multidrug resistance in cancer cells and as ligands for sigma receptors. researchgate.netresearchgate.netnih.gov Future research could involve the synthesis and biological evaluation of this compound and its analogues to explore their potential as therapeutic agents.

In materials science and engineering , the 1,3-dioxane moiety can be incorporated into polymers to create new materials with specific properties. The stereochemistry and conformational rigidity of the dioxane ring can influence the macroscopic properties of the resulting polymer. Research into the use of 1,4-dioxane (B91453) to enhance the properties of collagen for tissue engineering applications highlights the potential for cyclic ethers in biomaterials. nih.gov The potential of this compound as a monomer or a building block for novel polymers and functional materials remains an exciting area for future exploration.

Table 3: Interdisciplinary Research Opportunities

Field Potential Application of this compound
Medicinal Chemistry Scaffold for the design of new drugs, investigation of biological activity. nih.govresearchgate.netnih.gov
Materials Science Monomer for the synthesis of novel polymers with controlled stereochemistry.
Biocatalysis Substrate for enzymatic transformations to produce high-value chiral compounds.

| Chemical Engineering | Component in the development of new functional fluids or additives. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Ethyl-2,4-dipropyl-1,3-dioxane, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed acetalization of carbonyl precursors with 1,3-propanediol derivatives. For example, toluenesulfonic acid in refluxing toluene with a Dean-Stark apparatus facilitates water removal, improving reaction efficiency. Optimization involves adjusting catalyst concentration, solvent polarity, and temperature to favor product formation over side reactions. Green synthesis approaches using aromatic aldehydes and isopropylidene malonate under mild conditions may also be adapted .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : Compare experimental 1H^1H and 13C^{13}C NMR spectra with calculated chemical shifts for diastereomeric mixtures. For instance, ethyl and propyl substituents produce distinct splitting patterns in the 1H^1H spectrum (e.g., methyl groups at δ 0.8–1.2 ppm, oxygenated carbons at δ 90–100 ppm in 13C^{13}C) .
  • X-ray Crystallography : Resolve stereochemical ambiguities by determining crystal structures using SHELX software. Refinement protocols (e.g., SHELXL) validate bond lengths, angles, and ring conformations .

Q. What laboratory safety protocols are essential when handling this compound, given its structural analogs' hazardous profiles?

  • Methodological Answer :

  • Use refrigerated storage (0–10°C) under inert gas to prevent decomposition.
  • Wear nitrile gloves, protective eyewear, and fume hoods to avoid skin/eye contact and inhalation.
  • Dispose of waste via approved facilities to mitigate environmental toxicity, referencing Material Safety Data Sheets (MSDS) for brominated analogs (e.g., 5-Bromo-5-nitro-1,3-dioxane) .

Advanced Research Questions

Q. How do substituents at the 5-position influence the thermal decomposition mechanisms of 1,3-dioxane derivatives, and what computational methods are used to model these pathways?

  • Methodological Answer : Substituents (e.g., H, methyl, Br) alter activation energies and reaction pathways. Computational studies (e.g., DFT at B3LYP/6-31G** level) reveal that electron-donating groups (e.g., methyl) stabilize transition states, lowering Gibbs energy barriers (ΔG‡). For 5-nitro derivatives, single-stage decomposition (ΔG‡ ≈ 204.7 kJ·mol1^{-1}) is favored over two-stage mechanisms due to lower energy barriers .

Q. What role does solvent choice play in the decomposition kinetics of 5-substituted-1,3-dioxanes, and how can solvent effects be quantified computationally?

  • Methodological Answer : Polar aprotic solvents like DMSO stabilize transition states via dipole interactions, reducing ΔG‡ by up to 93 kJ·mol1^{-1}. For 5-methyl-5-nitro-1,3-dioxane, DMSO increases decomposition rates by >80×. Solvent effects are modeled using implicit solvation models (e.g., SMD) in Gaussian or ORCA software, correlating dielectric constants with rate enhancements .

Q. What methodologies are employed to resolve stereochemical ambiguities in dispiro-1,3-dioxane macrocycles during structural elucidation?

  • Methodological Answer : X-ray crystallography combined with SHELXD for phase determination resolves spiro-junction stereochemistry. For macrocycles, compare experimental NOESY cross-peaks with molecular dynamics simulations to validate chair conformations and axial/equatorial substituent orientations .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the biological activity of 1,3-dioxane derivatives, and which in vitro assays are most appropriate?

  • Methodological Answer :

  • Derivative Synthesis : Introduce functional groups (e.g., acetyl, hydroxyalkyl) via alkylation or acylation to probe electronic and steric effects .
  • Bioactivity Testing : Use microbial growth inhibition assays (e.g., against S. aureus or C. albicans) and enzyme inhibition studies (e.g., ATPase activity with NBD-Cl probes) to quantify potency. Dose-response curves (IC50_{50}) and molecular docking (AutoDock Vina) identify key binding interactions .

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